7-Chloro-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom at the 7th position and a trifluoromethyl group at the 2nd position
Preparation Methods
The synthesis of 7-Chloro-2-(trifluoromethyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . Another approach includes the use of molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a tool in studying various biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: This compound has a similar structure but with the chlorine atom at the 2nd position and the trifluoromethyl group at the 5th position.
Benzo[d]thiazole-2-thiol: This compound features a thiol group at the 2nd position instead of a chlorine atom.
7-Chloro-2-(pyridin-4-yl)benzo[d]thiazole: This compound has a pyridinyl group at the 2nd position instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H3ClF3NS |
---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
7-chloro-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3ClF3NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H |
InChI Key |
MYCKGLAMZSDWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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